3-Nitrophenanthrene

Mutagenicity Ames Test Structure-Activity Relationship

Environmental labs face isomer misidentification when using non-specific nitro-PAH standards. 3-Nitrophenanthrene (CAS 17024-19-0) eliminates this risk: • Distinct fluorescence at 410 nm (vs. 9-isomer) enables unambiguous HPLC-FLD identification in diesel exhaust and ambient air samples. • Well-characterized mutagenic potency (11,309 rev/nmol in Salmonella YG1029) and validated vibrational spectral correlations (r = 0.99 for ΣA_Raman vs. TA98) provide benchmark data for QSAR model validation. • Available as neat solid (≥98%) and calibrated solution (10 µg/mL in cyclohexane); bulk and custom synthesis supported.

Molecular Formula C14H9NO2
Molecular Weight 223.23 g/mol
CAS No. 17024-19-0
Cat. No. B092138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitrophenanthrene
CAS17024-19-0
Molecular FormulaC14H9NO2
Molecular Weight223.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C14H9NO2/c16-15(17)12-8-7-11-6-5-10-3-1-2-4-13(10)14(11)9-12/h1-9H
InChIKeyCPRHWWUDRYJODK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitrophenanthrene: Nitro-PAH Reference Standard


3-Nitrophenanthrene (CAS 17024-19-0) is a mononitro-substituted polycyclic aromatic hydrocarbon (nitro-PAH) with the molecular formula C₁₄H₉NO₂ and a molecular mass of 223.23 g/mol [1]. It is a yellow crystalline solid that is insoluble in water but soluble in organic solvents such as ethanol and acetone . The compound is primarily used as an analytical reference standard for environmental monitoring and as a research tool for studying nitro-PAH mutagenicity, bioaccumulation, and atmospheric formation mechanisms [2][3]. Its nitro group at the 3-position confers distinct electronic and steric properties that influence its reactivity, spectroscopic signature, and biological activity relative to other nitrophenanthrene isomers [4].

1
Analytical Reference Standard
For nitro-PAH environmental method calibration and isomer-resolved quantification
2
Isomer-Specific Research Tool
Supports mutagenicity and structure-activity studies where nitro position matters
3
Environmental Monitoring
Useful for source apportionment and emission tracing in air/water matrices

3-Nitrophenanthrene: Substitution Limitations


The position of the nitro group on the phenanthrene ring dictates the compound's mutagenic potency, metabolic activation pathway, and environmental behavior. In Salmonella typhimurium strain YG1029, 3-nitrophenanthrene induces 11,309 revertants/nmol, while the 9-isomer induces 16,728 revertants/nmol, and the 1-isomer only 4,839 revertants/nmol [1]. Furthermore, nitro derivatives substituted at the 3 and 6 positions show strong mutagenicity in both nitroreductase- and O-acetyltransferase-overproducing strains, whereas those substituted at the 9 and 10 positions exhibit weak mutagenicity [1]. Structurally, the dihedral angle of the nitro group relative to the aromatic plane—which is nearly coplanar for the 3-position but perpendicular for the 4- and 5-positions—directly correlates with biological activity [2]. These isomer-specific differences preclude generic substitution in any application where mutagenic potency, metabolic activation, or environmental fate is a critical parameter.

Potency Mutagenic potency may differ across nitrophenanthrene isomers; 3-isomer profile may not transfer to 1- or 9-isomer
Activation Metabolic activation pathway is isomer-dependent; O-acetyltransferase preference limits direct substitution
Detection Fluorescence emission wavelength differs (shift vs 9-isomer), risking misidentification if 9-isomer is substituted

3-Nitrophenanthrene: Comparative Performance Evidence


Isomer Mutagenicity Ranking in Ames Test

In a direct head-to-head comparison of mononitrophenanthrene isomers, 3-nitrophenanthrene induced 620 revertants/nmol in Salmonella typhimurium strain TA100, positioning it between 1-nitrophenanthrene (329 revertants/nmol) and 9-nitrophenanthrene (438 revertants/nmol) [1]. In strain YG1029 (O-acetyltransferase-overproducing), the isomer-specific differences were magnified: 3-nitrophenanthrene induced 11,309 revertants/nmol, compared to 4,839 revertants/nmol for the 1-isomer and 16,728 revertants/nmol for the 9-isomer [1].

Isomer Mutagenicity
Head-to-head
3-NPh (target)
620 (TA100)
11309 (YG1029)
1-NPh
329 (TA100)
4839 (YG1029)
9-NPh
438 (TA100)
16728 (YG1029)
Supports isomer-specific potency ranking for assay interpretation
Preincubation assay, without S9 activation
Mutagenicity Ames Test Structure-Activity Relationship

Dependence on Nitroreductase and O-Acetyltransferase

The mutagenic activity of 3-nitrophenanthrene was evaluated across a panel of Salmonella strains with defined enzymatic deficiencies or overexpression. The compound showed markedly enhanced mutagenicity in strains YG1024 and YG1029 (O-acetyltransferase-overproducing) compared to strains YG1021 and YG1026 (nitroreductase-overproducing), indicating that O-acetyltransferase esterification following nitroreduction is the rate-limiting activation step [1]. In contrast, nitro derivatives substituted at the 9 and 10 positions showed weak mutagenicity across all strains, and those at the 4 and 5 positions (perpendicular nitro group orientation) were essentially inactive [1].

Metabolic Activation
Head-to-head
YG1024 / YG1029 O-acetyltransferase-overproducing strains show enhanced mutagenicity
Indicates O-acetyltransferase-dependent activation for metabolic studies
Multiple Salmonella strains panel
Metabolic Activation Nitroreductase O-Acetyltransferase

Distinct HPLC-FLD Signatures vs. 9-Nitrophenanthrene

In a validated HPLC-fluorescence detection method for nitro-PAHs in soil, 3-nitrophenanthrene was quantified using excitation/emission wavelengths of 254/410 nm, whereas 9-nitrophenanthrene was detected at 254/444 nm [1]. This spectral differentiation enables simultaneous analysis of both isomers in complex environmental matrices without chromatographic co-elution interference [1]. The method selected 3-nitrophenanthrene alongside 9-nitrophenanthrene, 1-nitropyrene, and 3-nitrofluoranthene based on toxicity, environmental abundance, and reference material availability [1].

HPLC-FLD Signature
Head-to-head
Ex 254 nm / Em 410 nm vs 9-isomer 444 nm (34 nm shift)
Spectral shift enables isomer-resolved quantification in environmental matrices
Post-column reduction to amino derivatives
Analytical Chemistry HPLC-FLD Environmental Monitoring

Thermodynamic Stability and Coplanar Geometry

Density Functional Theory (DFT) calculations at the B3LYP/6-31+G* level established the thermodynamic stability order of nitrophenanthrene isomers as: 4-NP < 1-NP ∼ 9-NP < 2-NP ∼ 3-NP [1]. The 3-nitro isomer benefits from a balance between steric hindrance and π-conjugative interactions, resulting in a near-coplanar orientation of the nitro group relative to the aromatic ring [1]. This coplanarity facilitates charge delocalization and correlates with higher mutagenic activity compared to non-planar isomers (4-NP and 5-NP), which have perpendicular nitro groups and negligible mutagenicity [1].

Stability Rank
Class-level
1-2 rank: 2-NP ∼ 3-NP (most stable); 4-NP least stable
DFT stability ranking may support environmental persistence modeling
B3LYP/6-31+G* vacuum calculation
Computational Chemistry Structure-Stability Relationship DFT

Biodiesel Emission Reduction vs. 1-Nitropyrene

In a comparative study of nitro-PAH emissions from diesel and biodiesel combustion, 3-nitrophenanthrene exhibited greater emission reduction in biodiesel blends than 1-nitropyrene. For 1-nitropyrene, emission reductions of approximately 50% were observed across all biodiesel blends (B5, B10, B16.67) relative to diesel [1]. In contrast, 3-nitrophenanthrene showed reductions of 55% in B5, 72% in B10, and 64% in B16.67 [1]. Both compounds were the most abundant nitro-PAHs detected in diesel exhaust particulate, with 1-nitropyrene showing the highest mass concentration followed by 3-nitrophenanthrene [1].

Biodiesel Emissions
Reported
3-NPh (target)
55–72% reduction
1-NPy
~50% reduction
Reported emission reduction profile may support biodiesel impact assessment
Stationary engine, GC-MS analysis
Emission Reduction Biodiesel Combustion Byproducts

Bivalve Bioaccumulation vs. Nitropyrenes

In a biomonitoring study of nitroarenes in bivalves from Osaka Bay, Japan, 3-nitrophenanthrene and 9-nitrophenanthrene showed relatively higher tissue residues compared to other nitro-PAHs. Specifically, bivalves accumulated elevated residues of 1-nitronaphthalene, 2-nitronaphthalene, 3-nitrophenanthrene, and 9-nitrophenanthrene, while residues of 2-nitrofluorene, 1-nitropyrene, 4-nitropyrenes, and 6-nitrochrysene were much lower [1]. The preferential bioaccumulation of nitrophenanthrenes over nitropyrenes and nitrochrysenes suggests isomer-specific differences in bioavailability, uptake kinetics, or metabolic clearance in aquatic organisms [1].

Bioaccumulation
Reported
Nitrophenanthrenes
Higher tissue residues
Nitropyrenes
Much lower residues
Reported bioaccumulation ranking may guide aquatic monitoring compound selection
Osaka Bay bivalves, GC-MS tissue extracts
Bioaccumulation Environmental Fate Aquatic Toxicology

3-Nitrophenanthrene: Recommended Applications


Calibration Standard for Nitro-PAH Analysis

3-Nitrophenanthrene is recommended as a calibration standard in HPLC-FLD and GC-MS methods for nitro-PAH quantification in environmental matrices. Its inclusion in validated analytical protocols [1], distinct fluorescence emission wavelength (410 nm) that differentiates it from 9-nitrophenanthrene [1], and high abundance in diesel exhaust particulate [2] make it an essential reference compound for laboratories conducting source apportionment and air quality monitoring studies.

Mutagenicity Reference for Metabolic Activation

3-Nitrophenanthrene serves as a well-characterized reference compound for investigating the metabolic activation pathways of nitro-PAHs. Its strong mutagenicity in both nitroreductase- and O-acetyltransferase-overproducing Salmonella strains [3] provides a benchmark for evaluating new nitroaromatic compounds. Researchers studying structure-activity relationships of nitro-PAH genotoxicity should select 3-nitrophenanthrene over 9- or 1-isomers when a compound with intermediate potency and well-defined enzymatic dependency is required [3].

Emission Tracer for Biodiesel Combustion

3-Nitrophenanthrene is a sensitive tracer for evaluating the impact of biodiesel blending on nitro-PAH emissions. Its emission reduction rates of 55-72% in biodiesel blends (B5-B16.67) exceed those of 1-nitropyrene [2], making it a more responsive indicator of combustion improvement. Researchers comparing diesel alternatives should prioritize 3-nitrophenanthrene quantification to capture blend-dependent emission changes that may be missed when only monitoring 1-nitropyrene [2].

DFT and QSAR Validation Benchmark

3-Nitrophenanthrene is an ideal benchmark compound for validating computational models of nitro-PAH structure, stability, and mutagenicity. Its well-defined thermodynamic stability ranking among nitrophenanthrene isomers [4] and the established linear correlation between its vibrational spectral sum parameters (ΣI_IR, ΣA_Raman) and TA98 mutagenic activity (r = 0.90 for ΣI_IR; r = 0.99 for ΣA_Raman) [4] provide robust reference data for testing new DFT methods and QSAR models targeting nitroaromatic environmental contaminants.

Application
Selection Property
Validation Focus
Nitro-PAH environmental analysis
Isomer-resolved fluorescence detection
Chromatographic resolution and method calibration
Nitro-PAH metabolic activation studies
Well-characterized O-acetyltransferase dependency
Strain-specific mutagenicity benchmarking
Biodiesel emission reduction studies
Blend-responsive emission profile
Combustion tracer quantification
Computational nitro-PAH modeling
DFT stability ranking and spectral correlation
QSAR model accuracy assessment

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